molecular formula C24H24O9 B10753536 Picropodophyllotoxin acetate CAS No. 38491-90-6

Picropodophyllotoxin acetate

Cat. No.: B10753536
CAS No.: 38491-90-6
M. Wt: 456.4 g/mol
InChI Key: SASVNKPCTLROPQ-RGXPITOMSA-N
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Chemical Reactions Analysis

Types of Reactions: Picropodophyllin acetate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activity and therapeutic potential.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, palladium catalysts are used in allylic alkylation reactions, while other reactions may require specific conditions such as controlled temperatures and inert atmospheres .

Major Products Formed: The major products formed from these reactions are typically derivatives of picropodophyllin acetate with enhanced biological activities. These derivatives are often tested for their efficacy in inhibiting IGF-1R and other molecular targets .

Comparison with Similar Compounds

Picropodophyllin acetate is similar to other podophyllotoxin derivatives, such as etoposide and teniposide, which are also used in cancer treatment . picropodophyllin acetate is unique in its specific inhibition of IGF-1R without affecting the insulin receptor, making it a more targeted therapeutic option . Other similar compounds include epipodophyllotoxin and deoxypodophyllotoxin, which share structural similarities but differ in their biological activities and mechanisms of action .

Conclusion

Picropodophyllin acetate is a promising compound with significant potential in cancer research and treatment. Its unique mechanism of action and ability to enhance the efficacy of chemotherapy agents make it a valuable addition to the arsenal of anticancer compounds. Ongoing research continues to explore its full potential and applications in various scientific fields.

Properties

CAS No.

38491-90-6

Molecular Formula

C24H24O9

Molecular Weight

456.4 g/mol

IUPAC Name

[(5R,5aR,8aS,9R)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate

InChI

InChI=1S/C24H24O9/c1-11(25)33-22-14-8-17-16(31-10-32-17)7-13(14)20(21-15(22)9-30-24(21)26)12-5-18(27-2)23(29-4)19(6-12)28-3/h5-8,15,20-22H,9-10H2,1-4H3/t15-,20+,21+,22-/m0/s1

InChI Key

SASVNKPCTLROPQ-RGXPITOMSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@H]2COC(=O)[C@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC

Canonical SMILES

CC(=O)OC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)OC)OC

Origin of Product

United States

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